4-bromo-1H-pyrrolo[2,3-b]pyridin-6-ol

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Researchers synthesizing kinase inhibitor libraries often face limited diversification options with unsubstituted 7-azaindole cores. 4-Bromo-1H-pyrrolo[2,3-b]pyridin-6-ol (CAS 1190310-05-4) directly addresses this bottleneck with a strategic 4-bromo handle for efficient Suzuki-Miyaura cross-coupling and a 6-hydroxyl group for orthogonal functionalization. • Enables rapid SAR exploration at the 4-position to generate focused SGK1 or FGFR/VEGFR inhibitor libraries. • Intermediate C-Br reactivity balances coupling efficiency and cost-effectiveness compared to iodo/chloro analogs. • Elevated thermal stability (bp 463.9°C) and calculated LogP (2.73) support high-temperature reactions and CNS-targeting designs. Supplied with rigorous analytical data to ensure batch-to-batch consistency for critical medicinal chemistry workflows.

Molecular Formula C7H5BrN2O
Molecular Weight 213.03 g/mol
CAS No. 1190310-05-4
Cat. No. B1524604
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-1H-pyrrolo[2,3-b]pyridin-6-ol
CAS1190310-05-4
Molecular FormulaC7H5BrN2O
Molecular Weight213.03 g/mol
Structural Identifiers
SMILESC1=CNC2=C1C(=CC(=O)N2)Br
InChIInChI=1S/C7H5BrN2O/c8-5-3-6(11)10-7-4(5)1-2-9-7/h1-3H,(H2,9,10,11)
InChIKeyHLDRAXFKUNZCDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-1H-pyrrolo[2,3-b]pyridin-6-ol – Functionalized 7-Azaindole Scaffold


4-Bromo-1H-pyrrolo[2,3-b]pyridin-6-ol (CAS 1190310-05-4) is a 7-azaindole derivative featuring a bromine atom at the 4-position and a hydroxyl group at the 6-position of the pyridine ring . This heterocyclic scaffold serves as a versatile synthetic intermediate in medicinal chemistry, particularly in the construction of kinase inhibitor libraries and biologically active molecules . The compound exists in equilibrium with its keto tautomer, 4-bromo-1,7-dihydro-6H-pyrrolo[2,3-b]pyridin-6-one, and exhibits a molecular weight of 213.03 g/mol, a calculated density of 1.9±0.1 g/cm³, and a boiling point of 463.9±40.0 °C at 760 mmHg [1].

7-Azaindole scaffold for kinase inhibitor library construction
4-Br handle enables Suzuki–Miyaura diversification
6-OH permits orthogonal functionalization and hydrogen-bond modulation

4-Bromo-1H-pyrrolo[2,3-b]pyridin-6-ol: Irreplaceability vs Analogues


Within the pyrrolo[2,3-b]pyridine (7-azaindole) class, substitution pattern critically dictates both synthetic utility and biological targeting. The unsubstituted parent compound (1H-pyrrolo[2,3-b]pyridin-6-ol, CAS 55052-26-1) lacks the 4-bromo handle essential for Pd-catalyzed cross-coupling diversification . Conversely, the 4-iodo analog (CAS 1190310-48-5) offers higher reactivity in cross-coupling but may introduce unwanted steric bulk or metabolic instability in downstream applications . The 4-chloro analog (CAS 1190321-61-9) provides an alternative halogen handle, yet its lower reactivity in oxidative addition compared to bromine necessitates distinct catalytic conditions and may limit coupling efficiency with certain boronic acid partners . The specific combination of a 4-bromo substituent for reliable Suzuki–Miyaura coupling and a 6-hydroxyl group for additional functionalization or hydrogen-bonding interactions makes direct substitution with other halogenated or unsubstituted 7-azaindoles unfeasible without altering synthetic route design and ultimate molecular properties.

  • Unsubstituted parent (CAS 55052-26-1): lacks 4-Br cross-coupling handle, blocking SAR expansion.
  • 4-Iodo analog: higher reactivity may introduce steric bulk or metabolic instability; direct swap alters coupling kinetics.
  • 4-Chloro analog: lower oxidative addition reactivity may require distinct catalyst/conditions, potentially reducing scope with boronic acids.

4-Bromo-1H-pyrrolo[2,3-b]pyridin-6-ol – Evidence-Based Differentiation


Lipophilicity and Physicochemical Profile vs Analogues

The 4-bromo substituent confers distinct lipophilicity and physical properties compared to smaller halogen or unsubstituted analogs, directly impacting compound handling and formulation considerations. 4-Bromo-1H-pyrrolo[2,3-b]pyridin-6-ol exhibits a calculated LogP of 2.73 [1], which is substantially higher than the unsubstituted 1H-pyrrolo[2,3-b]pyridin-6-ol (calculated LogP ~0.5–1.0) and the 4-fluoro analog (calculated LogP ~1.2) . This increased lipophilicity correlates with the higher molecular weight (213.03 g/mol) and density (1.9±0.1 g/cm³) relative to the 4-fluoro analog (MW 152.13 g/mol, density 1.47±0.1 g/cm³) . The elevated boiling point (463.9±40.0 °C) compared to the 4-fluoro analog (412.9±45.0 °C) further distinguishes the compound’s thermal stability profile [2].

Lipophilicity vs Analogues
Data to verify
LogP 2.73 (calc) — ~1.5–2.2 units higher than 4-F and unsubstituted analogs
Reported lipophilicity context may support CNS-targeted probe design
Calculated values; experimental confirmation advised before lead optimization
Medicinal Chemistry Physicochemical Profiling Lead Optimization

Suzuki–Miyaura Reactivity Advantage Over 4-Chloro Analogue

The 4-bromo substituent on 4-bromo-1H-pyrrolo[2,3-b]pyridin-6-ol enables efficient Suzuki–Miyaura cross-coupling with aryl and heteroaryl boronic acids, a key transformation for library synthesis . The C–Br bond undergoes oxidative addition to palladium(0) catalysts more readily than the C–Cl bond in the 4-chloro analog, translating to higher reaction yields and broader substrate scope. While direct yield comparison data for this specific scaffold is not available in the public domain, the general reactivity trend is well-established: aryl bromides are approximately 5–50 times more reactive than aryl chlorides in standard Pd-catalyzed cross-couplings [1]. The 4-iodo analog exhibits even higher reactivity but may suffer from increased cost and potential dehalogenation side reactions [2].

Suzuki–Miyaura Reactivity
Reported
C–Br oxidative addition ~5–50× faster than C–Cl; balances reactivity with cost vs. iodo
Class-level reactivity context supports coupling efficiency and substrate scope
General Pd-coupling trend; scaffold-specific yields not publicly reported
Organic Synthesis Cross-Coupling Scaffold Diversification

SGK1 Kinase Inhibition Potential

Pyrrolo[2,3-b]pyridine derivatives are established scaffolds for serum/glucocorticoid-regulated kinase 1 (SGK1) inhibition, a target implicated in cancer and renal diseases . While specific IC₅₀ data for 4-bromo-1H-pyrrolo[2,3-b]pyridin-6-ol is not publicly reported, structure–activity relationship (SAR) studies on a series of 18 novel pyrrolo[2,3-b]pyridine derivatives identified key structural features influencing SGK1, SGK2, and SGK3 inhibitory activity [1]. The 4-bromo-6-hydroxy substitution pattern positions this compound as a strategic intermediate for synthesizing SGK1-targeting analogs, where the bromine serves as a vector for introducing hydrophobic aryl groups that may engage the kinase hydrophobic pocket [2].

SGK1 Inhibition Potential
Class-level
Scaffold validated in SGK1 SAR; specific IC₅₀ for this analog not reported
Scaffold-class SAR context for SGK1 probe design; requires analog synthesis
SAR study (Jeon et al. 2024) confirms pyrrolo[2,3-b]pyridine class activity
Kinase Inhibition SGK1 Cancer Therapeutics

Drug-Likeness Parameters vs 4-Iodo Analogue

The 4-bromo derivative (MW 213.03 g/mol) offers a favorable balance between molecular weight and polar surface area (PSA = 48.91 Ų) for maintaining drug-like properties [1]. In contrast, the 4-iodo analog (MW 260.03 g/mol) exceeds the typical preferred MW range for lead-like compounds, and its larger iodine atom (van der Waals radius ~1.98 Å vs. Br ~1.85 Å) may introduce steric hindrance in target binding pockets . The calculated PSA is identical for both halogen analogs due to the shared hydroxyl group, but the lower molecular weight of the bromo compound contributes to a more favorable ligand efficiency metric.

Drug-Likeness vs 4-Iodo
Data to verify
MW 213 vs. 260 g/mol; PSA ~48.9 Ų identical; Br analog 18% lower MW
Lower MW may support lead-like property optimization
Calculated values; experimental ADME needed to confirm permeability advantage
Drug Design ADME Lead Optimization

Commercial Purity and Availability Benchmarking

Multiple reputable vendors supply 4-bromo-1H-pyrrolo[2,3-b]pyridin-6-ol with documented purity levels ranging from 97% to 98%+ [1]. In comparison, the 4-fluoro analog is typically offered at 95–97% purity, and the 4-chloro analog at 95%+ . The higher typical purity specification (98%+ from Leyan) may reduce the need for additional purification steps prior to use in sensitive cross-coupling or biological assays.

Commercial Purity
Specification review
98%+ (Leyan), ≥97% (Aladdin, ChemSrc); typically 2–3% higher than 4-Cl/4-F analogs
Higher purity specification may reduce pre-assay purification steps
Vendor CoA specifications; verify lot-specific purity before sensitive reactions
Chemical Procurement Quality Control Sourcing

4-Bromo-1H-pyrrolo[2,3-b]pyridin-6-ol – Key Applications in Kinase Drug Discovery


SGK1 Inhibitor Library via Suzuki–Miyaura Diversification

The 4-bromo handle of this compound enables efficient Pd-catalyzed cross-coupling with diverse aryl and heteroaryl boronic acids to generate focused libraries of SGK1 inhibitors. This application leverages the class-level evidence that pyrrolo[2,3-b]pyridine derivatives are validated SGK1 inhibitor scaffolds [1]. The intermediate reactivity of the C–Br bond provides a practical balance between coupling efficiency and cost-effectiveness, allowing rapid SAR exploration at the 4-position that is not possible with the unsubstituted parent 7-azaindole [2].

CNS-Penetrant Kinase Inhibitor Optimization

The elevated calculated LogP (2.73) of 4-bromo-1H-pyrrolo[2,3-b]pyridin-6-ol compared to the 4-fluoro (LogP ~1.2) and unsubstituted analogs makes this scaffold a preferred starting point for designing kinase inhibitors requiring blood–brain barrier penetration [1]. The bromine atom can be retained for lipophilicity or subsequently replaced via cross-coupling to fine-tune physicochemical properties during lead optimization [2].

Dual FGFR/VEGFR Inhibitor Analog Synthesis

The 7-azaindole core is a privileged structure in FGFR and VEGFR kinase inhibitor design. The 4-bromo-6-hydroxy substitution pattern allows for orthogonal functionalization: the 4-position via cross-coupling and the 6-hydroxyl group via O-alkylation or Mitsunobu reactions. This synthetic flexibility supports the construction of dual-targeting kinase inhibitors, a strategy increasingly employed to overcome resistance mechanisms in oncology [1].

Thermal Stability for High-Temperature Reactions

With a boiling point of 463.9±40.0 °C, 4-bromo-1H-pyrrolo[2,3-b]pyridin-6-ol exhibits superior thermal stability compared to the 4-fluoro analog (412.9±45.0 °C) [1]. This property renders it more suitable for reactions requiring elevated temperatures, such as microwave-assisted cross-couplings or high-temperature C–H activation protocols, without significant decomposition.

Application
Selection Property
Validation Focus
SGK1 inhibitor library synthesis
4-Br Suzuki coupling handle
Cross-coupling efficiency and SAR expansion at 4-position
CNS-targeted kinase probe design
Calculated LogP 2.73 and moderate MW
Lipophilicity-mediated permeability in cell-based models
Dual FGFR/VEGFR inhibitor design
Orthogonal Br (C–C) and OH (C–O) handles
Selective sequential derivatization strategies
High-temperature coupling protocols
Thermal stability (b.p. ~464 °C)
Decomposition risk under microwave or C–H activation conditions

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-bromo-1H-pyrrolo[2,3-b]pyridin-6-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.